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Compound of Interest

2-lodohexafluoropropyl!
Compound Name:

Fluorosulfate
CAS No.: 77570-01-5
Cat. No.: B8478254

Get Quote

Executive Summary & Compound Identity

2-lodohexafluoropropyl Fluorosulfate is a specialized fluorinated building block, typically
synthesized via the electrophilic addition of iodine fluorosulfate (

) to hexafluoropropene (HFP). It serves as a versatile intermediate for introducing both the
heptafluoroisopropyl group and the fluorosulfate (

) pharmacophore into bioactive molecules.

e |[UPAC Name: 1,1,1,2,3,3-hexafluoro-2-iodopropan-3-yl fluorosulfate (Isomer dependent on
synthesis; typically the anti-Markovnikov adduct of

to HFP results in the terminal iodide, but "2-iodo" implies the regioisomer:

).

e Molecular Formula:
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e Molecular Weight: ~379.98 g/mol

o Key Utility: Simultaneous introduction of fluoroalkyl and latent electrophilic sulfur(VI) centers.

Structural Context

Unlike standard perfluoroalkyl iodides (e.g.,

), this compound possesses a reactive fluorosulfate ester, making it susceptible to hydrolysis if
not handled under anhydrous conditions. Its GC-MS behavior is defined by the heavy iodine
atom and the polar sulfonyl group.

GC-MS Retention Behavior

Since absolute retention times (RT) vary by column age, flow rate, and temperature ramp, this
guide provides Relative Retention Indices (RRI) and a Bracketing Protocol using commercially
available standards.

Predicted Physicochemical Profile

e Boiling Point (Est.): 110 °C — 120 °C

o Basis: Comparable to 1,2-diiodoperfluoroethane (BP 112°C) and Perfluorohexyl iodide (BP
117°C). The polar

group increases retention on semi-polar columns compared to perfluoroalkanes.

o Polarity: Moderate. The sulfonyl group introduces dipole interactions absent in pure
perfluoroalkyl iodides.

Comparative Retention Table (Standard DB-5MS
Column)
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Analyst Note: On a non-polar column (DB-1, DB-5), the target compound will elute very close to

Perfluorohexyl iodide (

). On a polar column (DB-Wax), the fluorosulfate group will cause it to retain

significantly longer, separating it from the non-polar perfluoroalkyl iodides.

Mass Spectrometry Fragmentation (El Source)

Identification relies on detecting the specific loss of the iodine atom and the fluorosulfate group.

The molecular ion (

) is often weak or absent in Electron Impact (El) ionization due to the weak C-I bond.

Diagnostic lons[1]
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Fragment L . .
m/z . Origin /| Mechanism Intensity
Assignment

Loss of lodine )
253 ) High (Base Peak)
(Primary cleavage)

Loss of Fluorosulfate
297 Moderate

group

Terminal fragment (if
177 o ) Moderate
lodine is terminal)

83 Fluorosulfate cation High
69 Perfluoromethyl group  High
127 lodine cation Moderate

Self-Validating Identification Logic

e Check for m/z 127 (

): Confirms presence of lodine.

e Check for m/z 83 (

): Confirms presence of Fluorosulfate.

o Calculate Difference: If the mass difference between the highest mass cluster and m/z 253 is
127, the lodine loss is confirmed.

Experimental Protocols
Protocol A: GC-MS Method Parameters

« Inlet: Splitless (200 °C). Note: Avoid excessive inlet temperatures (>250°C) to prevent
thermal decomposition of the C-1 bond.

e Column: Agilent J&W DB-5MS (30 m x 0.25 mm x 0.25 um) or equivalent.

o Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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e Oven Program:

Hold at 40 °C for 2 min (Solvent Delay).

o

[¢]

Ramp 10 °C/min to 150 °C.

[¢]

Ramp 25 °C/min to 250 °C.

[e]

Hold 2 min.

e MS Source: 230 °C, El mode (70 eV).

Protocol B: Synthesis Monitoring (Reaction Workflow)

This workflow validates the conversion of Hexafluoropropene (HFP) to the target adduct.

Aliquot Sampling
t=1h, 4h, 12h | (Quench in cold ether)

GC-MS Injection

Conversion >95%
Incomplete ~ Check Peak Area Ratio
(Target vs. Byproducts)

Start: HFP Gas + I0SO2F R_e“f"‘":) £330

.. Detect S

Click to download full resolution via product page

Figure 1: Reaction monitoring workflow for the synthesis of 2-lodohexafluoropropyl

Fluorosulfate.

Alternatives Comparison

When selecting a reagent for fluoroalkylation or SUFEx chemistry, consider these alternatives:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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